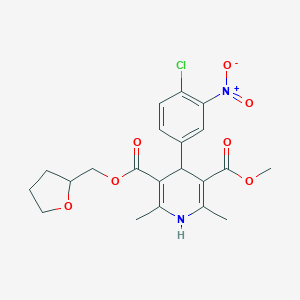
2-Phenyl-3-(3-pyridinyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-3-(3-pyridinyl)acrylonitrile, also known as PPAN, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. PPAN is a member of a class of compounds known as alpha-beta unsaturated nitriles, which have been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 2-Phenyl-3-(3-pyridinyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, cell proliferation, and cell death. 2-Phenyl-3-(3-pyridinyl)acrylonitrile has been shown to inhibit the activity of NF-kappaB, a transcription factor that plays a key role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
2-Phenyl-3-(3-pyridinyl)acrylonitrile has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of inflammatory cytokine production. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Phenyl-3-(3-pyridinyl)acrylonitrile in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing significant cell death. However, one limitation is that 2-Phenyl-3-(3-pyridinyl)acrylonitrile can be difficult to synthesize, which can limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on 2-Phenyl-3-(3-pyridinyl)acrylonitrile, including the development of more efficient synthesis methods, the identification of its exact mechanism of action, and the exploration of its potential applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the safety and efficacy of 2-Phenyl-3-(3-pyridinyl)acrylonitrile, as well as its potential side effects and interactions with other drugs.
Méthodes De Synthèse
2-Phenyl-3-(3-pyridinyl)acrylonitrile can be synthesized using a variety of methods, including the Knoevenagel condensation reaction between 3-pyridinecarboxaldehyde and phenylacetonitrile in the presence of a base such as sodium ethoxide. Other methods include the reaction between 3-pyridinecarboxaldehyde and phenylacetonitrile in the presence of a Lewis acid catalyst, or the reaction between 3-pyridinecarboxaldehyde and phenylacetonitrile in the presence of a palladium catalyst.
Applications De Recherche Scientifique
2-Phenyl-3-(3-pyridinyl)acrylonitrile has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C14H10N2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
(E)-2-phenyl-3-pyridin-3-ylprop-2-enenitrile |
InChI |
InChI=1S/C14H10N2/c15-10-14(13-6-2-1-3-7-13)9-12-5-4-8-16-11-12/h1-9,11H/b14-9- |
Clé InChI |
OSDJNRJWFCHJNQ-ZROIWOOFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C\C2=CN=CC=C2)/C#N |
SMILES |
C1=CC=C(C=C1)C(=CC2=CN=CC=C2)C#N |
SMILES canonique |
C1=CC=C(C=C1)C(=CC2=CN=CC=C2)C#N |
Solubilité |
26 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280533.png)

![3-(2-{4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280535.png)
![3-(2-{4-[(2-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280536.png)
![3-Cinnamyl 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280538.png)
![3-[2-(Dimethylamino)ethyl] 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280539.png)
![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-(tetrahydro-2-furanylmethyl) 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280541.png)
![3-Ethyl 5-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280546.png)
![3-(2-{[4-(Acetylamino)benzoyl]oxy}ethyl) 5-{2-[4-(acetylamino)phenoxy]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280547.png)
![3-Methyl 5-(2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280548.png)
![5-O-[2-(4-acetamidobenzoyl)oxyethyl] 3-O-[2-[benzyl(methyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280552.png)
![Bis{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280553.png)
![Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280554.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-(tetrahydro-2-furanylmethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280556.png)